(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid Docosahexaenoic acid (DHA; 22:6ω3) is one of the essential dietary ω-3 unsaturated fatty acids and the preferred n-3 fatty acid for development of the brain and retina. 4,5-dehydro DHA is a novel analog of DHA in which the double bond closest to the carboxyl group has been converted into an acetylene. 4,5-dehydro DHA is a novel compound that has not been studied in biological systems. However, the corresponding acetylene in the C-20 fatty acid series (5,6-dehydro arachidonic acid) is a well known inhibitor of 5-lipoxygenase.
Brand Name: Vulcanchem
CAS No.: 660429-97-0
VCID: VC21254164
InChI: InChI=1S/C22H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12-,16-15-
SMILES: CCC=CCC=CCC=CCC=CCC=CCC#CCCC(=O)O
Molecular Formula: C22H30O2
Molecular Weight: 326.5 g/mol

(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid

CAS No.: 660429-97-0

Cat. No.: VC21254164

Molecular Formula: C22H30O2

Molecular Weight: 326.5 g/mol

* For research use only. Not for human or veterinary use.

(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid - 660429-97-0

Specification

Description Docosahexaenoic acid (DHA; 22:6ω3) is one of the essential dietary ω-3 unsaturated fatty acids and the preferred n-3 fatty acid for development of the brain and retina. 4,5-dehydro DHA is a novel analog of DHA in which the double bond closest to the carboxyl group has been converted into an acetylene. 4,5-dehydro DHA is a novel compound that has not been studied in biological systems. However, the corresponding acetylene in the C-20 fatty acid series (5,6-dehydro arachidonic acid) is a well known inhibitor of 5-lipoxygenase.
CAS No. 660429-97-0
Molecular Formula C22H30O2
Molecular Weight 326.5 g/mol
IUPAC Name (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid
Standard InChI InChI=1S/C22H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12-,16-15-
Standard InChI Key OXENLKNOBTVOJA-JLNKQSITSA-N
Isomeric SMILES CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC#CCCC(=O)O
SMILES CCC=CCC=CCC=CCC=CCC=CCC#CCCC(=O)O
Canonical SMILES CCC=CCC=CCC=CCC=CCC=CCC#CCCC(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator